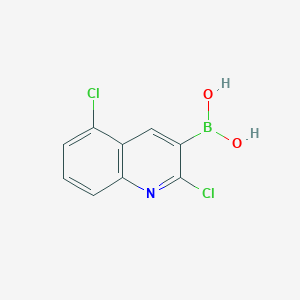
2,5-Dichloroquinolin-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloroquinolin-3-ylboronic acid is an organoboron compound that features a quinoline ring substituted with chlorine atoms at the 2 and 5 positions and a boronic acid group at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloroquinolin-3-ylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Chlorination: The quinoline ring is then chlorinated at the 2 and 5 positions using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient chlorination and borylation processes, as well as advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloroquinolin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohols or ketones.
Substitution: Aminoquinolines or thioquinolines.
Aplicaciones Científicas De Investigación
2,5-Dichloroquinolin-3-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloroquinolin-3-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This makes it a valuable tool in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinolin-3-ylboronic acid: Similar structure but with only one chlorine atom at the 2 position.
3-Quinolineboronic acid: Lacks chlorine substituents, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dichloroquinolin-3-ylboronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for more diverse chemical transformations. This makes it a more versatile building block in organic synthesis compared to its analogs.
Propiedades
Fórmula molecular |
C9H6BCl2NO2 |
|---|---|
Peso molecular |
241.87 g/mol |
Nombre IUPAC |
(2,5-dichloroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BCl2NO2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4,14-15H |
Clave InChI |
QWNKXNRJVMZTKA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=CC=C2Cl)N=C1Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)
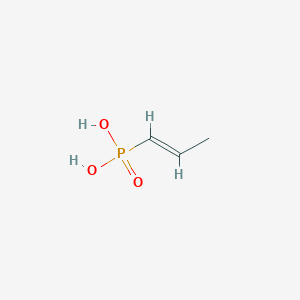
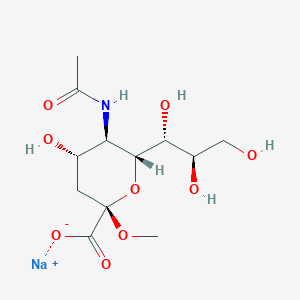
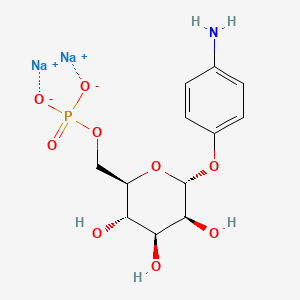
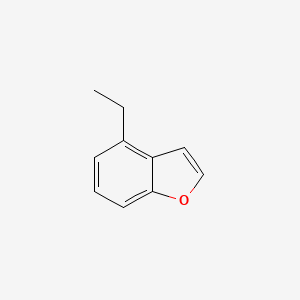
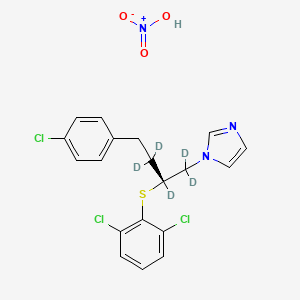
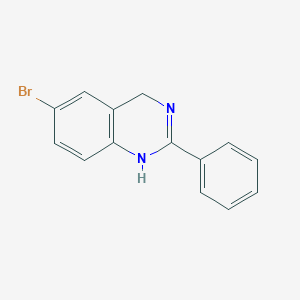
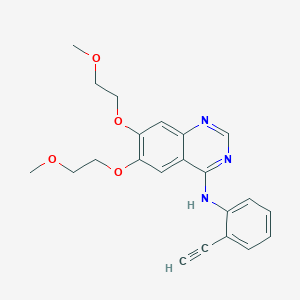

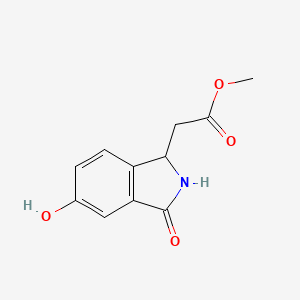


![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
